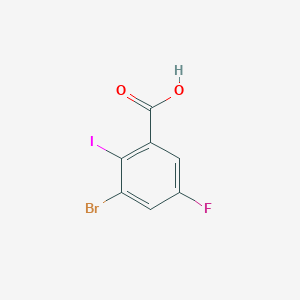![molecular formula C50H54F12IrN4P B13897714 Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1), commonly referred to as Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6, is a complex iridium-based compound. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photocatalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 involves several steps. The starting materials typically include 4-tert-butyl-2-(4-tert-butylphenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization using a mixture of acetonitrile and diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried under vacuum at elevated temperatures to remove any residual solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and bipyridine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions may produce iridium(I) complexes .
Wissenschaftliche Forschungsanwendungen
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 has a wide range of scientific research applications, including:
Photocatalysis: It is used as a photocatalyst in various photochemical reactions, including the trifluoromethylation of alkyl and aryl halides.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, leveraging its catalytic properties.
Material Science: It is used in the development of new materials with unique photophysical properties.
Biological Research: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
Wirkmechanismus
The mechanism by which Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 exerts its effects is primarily through its role as a photocatalyst. Upon absorption of light, the iridium center undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as the activation of C-H bonds or the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
- Iridium (1+), [5,5’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
Uniqueness
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 is unique due to its specific combination of ligands, which impart distinct photophysical properties. The presence of tert-butyl groups and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C50H54F12IrN4P |
|---|---|
Molekulargewicht |
1162.2 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H6F6N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-6H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
BUWMDJMZZJZFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)





